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Introduction
Acriflavine is a fluorescent dye belonging to the acridine family, historically utilized as a topical

antiseptic.[1] In the realm of cellular and molecular biology, its ability to intercalate with DNA

makes it a valuable tool for visualizing cell nuclei in fluorescence microscopy.[1][2] Its

fluorescent properties are dependent on the solvent environment, and upon binding to DNA, it

exhibits distinct spectral characteristics that allow for clear nuclear staining.[3][4] This

document provides detailed application notes and protocols for the use of acriflavine in

visualizing nuclei for both fixed and live-cell imaging, with a focus on applications relevant to

drug development and research.

Quantitative Data
Acriflavine's utility in fluorescence microscopy is defined by its spectral properties and

performance in cellular imaging. The following tables summarize key quantitative data for

acriflavine.

Table 1: Spectral Properties of Acriflavine
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Property Value Solvent/Condition Reference

Absorption Maximum

(λabs)
~451 nm, 260 nm Aqueous Solution [5][6]

466 nm, 370 nm Bound to DNA [3]

464 nm, 260 nm
Glycerol, Ethylene

Glycol
[4]

Emission Maximum

(λem)
~502 nm Aqueous Solution [5]

502 nm Bound to DNA [3]

Quantum Yield (Φ) 0.54 ± 0.03 Aqueous Solution [7]

Table 2: Cytotoxicity of Acriflavine in Various Cell Lines

Cell Line Assay Value Reference

A549ACE2+ CC50 3.1 µM [3]

Vero CC50 3.4 µM [3]

HCT-8 CC50 2.1 µM [3]

Primary Human

Fibroblasts
CC50 12 µM [3]

K562 IC50 (48h) Not specified [1]

MV-4-11 IC50 Not specified [1]

HL-60 IC50 Not specified [1]

L1210 IC50 Not specified [1]

HeLa IC50 (24h & 48h)
Comparable to free

drug
[8]
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Acriflavine exerts its fluorescent staining properties by intercalating between the base pairs of

DNA.[1][2] This interaction is concentration-dependent and leads to a significant increase in

fluorescence intensity, allowing for the specific visualization of the DNA-rich nucleus.
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Mechanism of Acriflavine Nuclear Staining

Experimental Protocols
Protocol 1: General Nuclear Staining of Fixed
Mammalian Cells
This protocol is suitable for use as a nuclear counterstain in immunofluorescence (ICC) or for

standalone nuclear visualization in fixed cells.

Materials:

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS (for permeabilization)

Acriflavine stock solution (e.g., 1 mg/mL in water)

Mounting medium

Procedure:
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Cell Culture: Grow cells on coverslips or in imaging-compatible plates to the desired

confluency.

Fixation:

Aspirate the culture medium.

Wash the cells once with PBS.

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization (if required for other stains):

Incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Acriflavine Staining:

Prepare a working solution of acriflavine at a concentration of 0.5-5 µg/mL in PBS. The

optimal concentration should be determined empirically for your cell type and imaging

system.

Incubate the fixed and permeabilized cells with the acriflavine working solution for 5-10

minutes at room temperature, protected from light.

Wash the cells two to three times with PBS to remove excess stain.

Mounting and Imaging:

Mount the coverslips onto microscope slides using an appropriate mounting medium.

Image the cells using a fluorescence microscope with a filter set appropriate for

acriflavine (Excitation: ~450 nm, Emission: ~505 nm).
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Workflow for Fixed Cell Nuclear Staining
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Protocol 2: Staining of Nuclei in Live Mammalian Cells
Important Note: Acriflavine can be phototoxic and genotoxic to live cells, especially upon

illumination.[9][10] This protocol should be used with caution, and incubation times and

concentrations should be minimized. It is recommended for endpoint assays rather than long-

term time-lapse imaging.

Materials:

Complete cell culture medium

Acriflavine stock solution (e.g., 1 mg/mL in water)

Imaging medium (e.g., phenol red-free medium)

Procedure:

Cell Culture: Grow cells in imaging-compatible dishes or plates.

Acriflavine Staining:

Prepare a working solution of acriflavine at a concentration of 0.1-1 µg/mL in pre-warmed

complete culture medium. A lower concentration is recommended to minimize toxicity.

Aspirate the existing medium from the cells and replace it with the acriflavine-containing

medium.

Incubate the cells for 10-30 minutes at 37°C in a CO2 incubator.

Washing and Imaging:

Aspirate the staining solution.

Wash the cells twice with pre-warmed imaging medium.

Add fresh, pre-warmed imaging medium to the cells.

Image the cells immediately on a fluorescence microscope equipped with a live-cell

imaging chamber, maintaining physiological conditions (37°C, 5% CO2). Use the lowest
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possible excitation light intensity and exposure time to minimize phototoxicity.
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(2x Imaging Medium)
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Workflow for Live Cell Nuclear Staining

Protocol 3: Feulgen-Acriflavine Staining for DNA
Quantification
The Feulgen-acriflavine method is a quantitative staining technique for DNA. It involves acid

hydrolysis to generate aldehyde groups from deoxyribose, which then react with the

acriflavine-SO2 reagent.

Materials:

Fixative (e.g., 10% neutral buffered formalin)

5N Hydrochloric Acid (HCl)
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Acriflavine-SO2 reagent (Schiff-type reagent prepared with acriflavine)

Sulfite wash solution

Ethanol series for dehydration

Xylene or other clearing agent

Mounting medium

Procedure:

Fixation and Rehydration: Fix cells or tissue sections as required and rehydrate to distilled

water.

Acid Hydrolysis:

Incubate the slides in 5N HCl at room temperature for 60 minutes.

Staining:

Rinse the slides briefly in distilled water.

Stain with acriflavine-SO2 reagent for 60 minutes in the dark.

Washing:

Wash the slides three times in sulfite wash solution, 2 minutes each.

Rinse in distilled water.

Dehydration and Mounting:

Dehydrate the samples through a graded series of ethanol (e.g., 70%, 95%, 100%).

Clear in xylene.

Mount with a suitable mounting medium.
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Feulgen-Acriflavine Staining Workflow

Applications in Drug Development
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Acriflavine's ability to stain nuclei makes it a useful tool in various stages of drug development.

High-Content Screening (HCS): Acriflavine can be used as a nuclear marker in HCS assays

to identify and segment individual cells. This allows for the automated analysis of various

cellular parameters on a per-cell basis, such as changes in nuclear morphology, protein

localization, and cell proliferation in response to compound treatment.

Apoptosis Detection: A key hallmark of apoptosis is chromatin condensation, which can be

visualized by an increased fluorescence intensity of DNA-binding dyes like acriflavine.[11]

[12] Changes in nuclear size and morphology can be quantified to assess the apoptotic

potential of drug candidates.

Cell Cycle Analysis: While flow cytometry is the gold standard, acriflavine staining can be

used for image-based cell cycle analysis.[13] The intensity of nuclear fluorescence is

proportional to the DNA content, allowing for the differentiation of cells in G1, S, and G2/M

phases.

Genotoxicity and DNA Damage Assessment: Due to its intercalating nature, acriflavine's

potential to cause DNA damage upon illumination can be a consideration.[9][10] This

property, while a drawback for live-cell imaging, could potentially be exploited in specific

assays for DNA repair or in photodynamic therapy research.[2]
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Acriflavine Applications in Drug Development

Comparison with Other Nuclear Stains
Acriflavine offers an alternative to commonly used blue-fluorescent nuclear stains like DAPI

and Hoechst.

Feature Acriflavine DAPI Hoechst

Excitation/Emission
~450 nm / ~505 nm

(Green)

~358 nm / ~461 nm

(Blue)

~350 nm / ~461 nm

(Blue)

Live Cell Staining

Possible, but with

caution due to

phototoxicity

Generally poor

membrane

permeability

Good membrane

permeability

Photostability Moderate Good Moderate to Good

Toxicity
Can be phototoxic and

genotoxic

Lower toxicity in the

dark

Lower toxicity than

DAPI for live cells

Spectral Overlap
Less overlap with

blue/red fluorophores

Can overlap with

some green

fluorophores

Can overlap with

some green

fluorophores

The green emission of acriflavine can be advantageous in multiplexing experiments where

blue and red channels are occupied by other probes. However, its potential for phototoxicity in

live cells is a significant consideration compared to Hoechst dyes.[14][15][16]

Troubleshooting and Considerations
High Background: Ensure adequate washing steps to remove unbound dye. Titrate the

acriflavine concentration to find the optimal balance between signal and background.

Phototoxicity in Live Cells: Use the lowest possible excitation light intensity and exposure

times. For time-lapse experiments, consider alternative, less toxic live-cell nuclear stains.
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Photobleaching: While acriflavine is relatively stable, prolonged exposure to high-intensity

light will cause photobleaching. Use of an anti-fade mounting medium for fixed cells is

recommended.

Variable Staining: Staining intensity can vary between cell types and with the metabolic state

of the cell. Optimization of staining concentration and incubation time is crucial for

reproducible results.

Conclusion
Acriflavine is a versatile fluorescent dye for nuclear staining in a variety of applications. Its

green emission spectrum provides a useful alternative to traditional blue nuclear stains,

particularly in multicolor imaging experiments. While its use in live-cell imaging requires careful

consideration of its phototoxic and genotoxic potential, it remains a valuable tool for endpoint

assays, fixed-cell imaging, and specialized applications such as Feulgen-based DNA

quantification. For researchers and drug development professionals, acriflavine offers a cost-

effective and readily available option for nuclear visualization in high-content screening,

apoptosis assays, and cell cycle analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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